molecular formula C14H11N5 B3052580 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine CAS No. 42518-09-2

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine

Cat. No.: B3052580
CAS No.: 42518-09-2
M. Wt: 249.27 g/mol
InChI Key: BOABUEIOMFJXKA-UHFFFAOYSA-N
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Description

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with formaldehyde and ammonia, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of pyridine rings allows for interactions with metal ions, which can be crucial for its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Similar structure but with an additional pyridine ring.

    2-Methyl-4,6-diphenyl-1,3,5-triazine: Similar triazine core but with phenyl groups instead of pyridine rings.

Uniqueness

2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine is unique due to the presence of two pyridine rings, which enhance its chemical reactivity and potential applications. The combination of the triazine core and pyridine rings provides a versatile scaffold for the development of new compounds with diverse properties.

Properties

IUPAC Name

2-methyl-4,6-dipyridin-4-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-10-17-13(11-2-6-15-7-3-11)19-14(18-10)12-4-8-16-9-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABUEIOMFJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483535
Record name 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42518-09-2
Record name 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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